molecular formula C10H8BrClN2S B2983036 4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351644-42-2

4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No. B2983036
CAS RN: 1351644-42-2
M. Wt: 303.6
InChI Key: OQIOZGZXGNYRAC-UHFFFAOYSA-N
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Description

“4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound that belongs to the class of benzothiazole compounds . Benzothiazole compounds have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide” can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide” include its appearance as a white solid, a yield of 82%, melting point of 152–156 °C, and various spectral characteristics .

Scientific Research Applications

Palladium‐Catalyzed Synthesis of Functionalized Benzimidazothiazoles

A study by Veltri et al. (2016) explored the reactivity of 2-(prop-2-ynylthio)-1H-benzo[d]imidazoles and their corresponding hydrobromide salts under palladium-catalyzed oxidative aminocarbonylation conditions. This process selectively converted these salts into 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides through an oxidative aminocarbonylation/heterocyclization process, showcasing the compound's potential in synthesizing complex organic molecules (Veltri et al., 2016).

Antihypertensive and Cardiotropic Drug Development

Drapak et al. (2019) aimed to find potential antihypertensive and cardiotropic drugs among new 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines. The study identified compounds with high affinity to the angiotensin II receptor, indicating potential for the development of new medications targeting cardiovascular diseases (Drapak et al., 2019).

Corrosion Inhibition

Chugh et al. (2019) investigated N-(benzo[d]thiazole-2-yl)-1-phenylethan-1-imines for protecting mild steel in hydrochloric acid, using various analytical methods. The results affirmed that these inhibitors are very efficient for combating corrosion in acidic media, highlighting their industrial application in enhancing material longevity (Chugh et al., 2019).

Mechanism of Action

Target of Action

Similar compounds such as imidazole and thiazole derivatives have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . Similarly, thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, and antifungal drugs .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with various biochemical pathways . For instance, imidazole derivatives have shown to interact with pathways related to inflammation, tumor growth, and diabetes . Similarly, thiazole derivatives have been reported to interact with pathways related to microbial growth, viral replication, and fungal growth .

Pharmacokinetics

It’s worth noting that similar compounds such as imidazole and thiazole derivatives are generally highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Similar compounds have been reported to have a variety of effects, such as anti-inflammatory, antitumor, and antidiabetic activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of similar compounds .

properties

IUPAC Name

4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S.BrH/c1-2-6-13-9-7(11)4-3-5-8(9)14-10(13)12;/h1,3-5,12H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIOZGZXGNYRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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